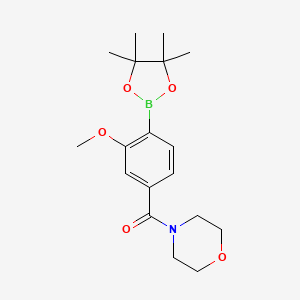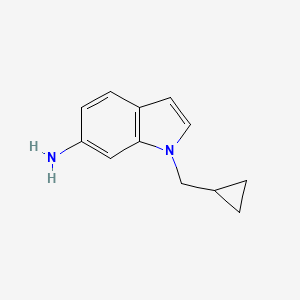
1-(Cyclopropylmethyl)-1H-indol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-1H-indol-6-amine is an organic compound that features a cyclopropylmethyl group attached to an indole ring
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-1H-indol-6-amine can be achieved through several routes. One common method involves the alkylation of indole with cyclopropylmethyl halides under basic conditions. Another approach is the cyclopropanation of indole derivatives using diazo compounds or ylides. Industrial production methods often employ catalytic processes to enhance yield and selectivity.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-(Cyclopropylmethyl)-1H-indol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-1H-indol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-1H-indol-6-amine can be compared to other indole derivatives, such as:
1-Methylindole: Similar structure but lacks the cyclopropylmethyl group, leading to different reactivity and applications.
1-Benzylindole: Contains a benzyl group instead of a cyclopropylmethyl group, resulting in different chemical and biological properties.
1-(Cyclopropylmethyl)-1H-indole:
The uniqueness of this compound lies in its combination of the cyclopropylmethyl group and the indole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)indol-6-amine |
InChI |
InChI=1S/C12H14N2/c13-11-4-3-10-5-6-14(12(10)7-11)8-9-1-2-9/h3-7,9H,1-2,8,13H2 |
InChI Key |
MMMVBVPZEXHTIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=CC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


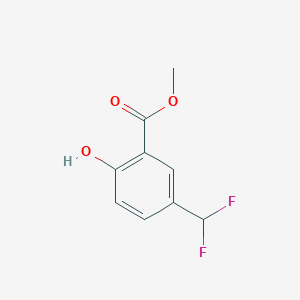
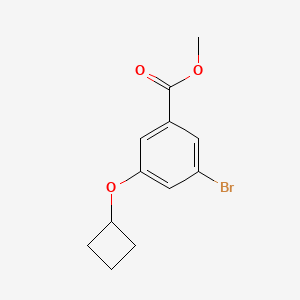
![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15091999.png)

![disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate](/img/structure/B15092020.png)
methanone](/img/structure/B15092027.png)

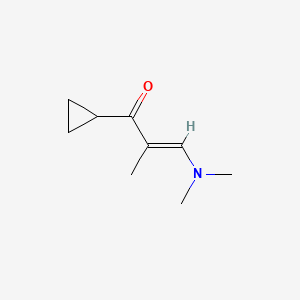
![2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15092055.png)
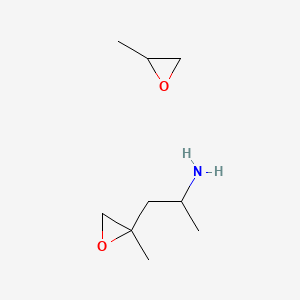

![N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B15092096.png)
![4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol](/img/structure/B15092102.png)
